molecular formula C16H15BrO B1273609 4-Bromo-4'-iso-propylbenzophenone CAS No. 91404-24-9

4-Bromo-4'-iso-propylbenzophenone

Cat. No. B1273609
CAS RN: 91404-24-9
M. Wt: 303.19 g/mol
InChI Key: XUABJTFNELDHOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-4'-iso-propylbenzophenone involves various chemical reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions to produce polyphenol derivatives . Another synthesis approach involved the reaction of 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene to produce 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, which can undergo cyclization under certain conditions . Additionally, the synthesis of 4-(bromomethyl)benzophenone was achieved by reacting 4-methylbenzophenone with bromine .

Molecular Structure Analysis

The molecular structure of related bromophenol compounds has been elucidated using various spectroscopic methods. Single-crystal X-ray diffraction techniques were employed to determine the structure of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, and the intermolecular contacts were examined using Hirshfeld surfaces . Similarly, the structure of 4-(bromomethyl)benzophenone was revealed by X-ray crystal structure analysis, showing a dihedral angle between the benzene and phenyl rings .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives has been explored in various chemical reactions. For example, 3-Bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines, leading to unexpected isomers . The synthesized bromophenol derivatives were also tested as carbonic anhydrase inhibitors, showing inhibitory potencies against human isoforms hCA I and hCA II .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives have been characterized using different techniques. The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were investigated, revealing the influence of electron-donating groups on these properties . The polymorphism of 4-bromobenzophenone was studied using single-crystal and powder X-ray diffractometry, identifying two polymorphs with different melting points and X-ray densities .

Scientific Research Applications

  • Characterization of 4-Bromo-4’-Chlorobenzophenone

    • Field : Chemistry
    • Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
    • Methods : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
    • Results : The results of the characterization were not specified in the source .
  • Characterization of 4-Chloro-4’-Ethoxybenzophenone

    • Field : Chemistry
    • Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .
    • Methods : NMR, IR and Mass spectrometry experiments were conducted .
    • Results : The IR stretching regions characteristic of the compound and the major splitting peaks in mass spectrometry were presented .
  • Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

    • Field : Chemistry
    • Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .
    • Methods : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .
    • Results : There was no evidence of benzopinacol formation .
  • Quantitative Study of the Photoreduction of 4-Bromo-4’-Methylbenzophenone

    • Field : Chemistry
    • Application : The photochemical reduction of 4-bromo-4’-methylbenzophenone to a substituted benzopinacol was studied .
    • Methods : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
    • Results : The photoreduction yielded a quantum efficiency of 7.75% .
  • Synthesis and Quantitative Photoreduction Study of 4-Phenylbenzophenone

    • Field : Chemistry
    • Application : 4-phenylbenzophenone was synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl with a 25% yield .
    • Methods : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .
    • Results : This experiment gave a value of 2.36 mol reduced/mol photon .
  • Quantitative Analysis of the Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

    • Field : Chemistry
    • Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
    • Methods : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
    • Results : The samples were then studied via IR spectroscopy to with the overall goal of determining Phi (reduction) .
  • Synthesis of 4-Bromo-4’-Propylbenzophenone

    • Field : Chemistry
    • Application : The synthesis of 4-bromo-4’-propylbenzophenone was achieved via a Friedel-Crafts acylation reaction .
    • Methods : The reaction involved 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .
    • Results : The compound was recovered with a 60.7% yield following recrystallization in hexane .
  • Synthesis of 4-Chloro-4’-Fluorobenzophenone

    • Field : Chemistry
    • Application : 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction .
    • Methods : The reaction used 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .
    • Results : Vacuum distillation was used to obtain a yield of 67.41% .

Safety And Hazards

The safety data sheet for 4-Bromo-4’-iso-propylbenzophenone is not available in the search results .

Future Directions

4-Bromo-4’-iso-propylbenzophenone is used in various fields of research and industry. Future studies may focus on its synthesis, photochemical reactivity, and other properties .

properties

IUPAC Name

(4-bromophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABJTFNELDHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373701
Record name 4-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-iso-propylbenzophenone

CAS RN

91404-24-9
Record name 4-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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